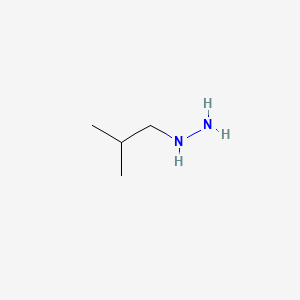

Isobutylhydrazine

Description

BenchChem offers high-quality Isobutylhydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isobutylhydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

42504-87-0 |

|---|---|

Molecular Formula |

C4H14N2O |

Molecular Weight |

106.17 g/mol |

IUPAC Name |

2-methylpropylhydrazine;hydrate |

InChI |

InChI=1S/C4H12N2.H2O/c1-4(2)3-6-5;/h4,6H,3,5H2,1-2H3;1H2 |

InChI Key |

SJBWJOHNKQXLKR-UHFFFAOYSA-N |

SMILES |

CC(C)CNN |

Canonical SMILES |

CC(C)CNN.O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Isobutylhydrazine from Isobutyraldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isobutylhydrazine

Substituted hydrazines are a class of compounds with significant utility in organic synthesis and drug development.[1][2] Isobutylhydrazine (C4H12N2, MW: 88.15 g/mol ) serves as a key intermediate in the synthesis of various biologically active molecules, including potential therapeutics.[3][4] Its structural motif is found in compounds investigated for a range of pharmacological activities. The synthesis of mono-substituted hydrazines, such as isobutylhydrazine, requires carefully controlled reaction conditions to achieve desired selectivity and yield.[5][6] This guide focuses on a practical and widely applicable two-step approach starting from the readily available isobutyraldehyde.

The Synthetic Pathway: A Two-Step Approach

The synthesis of isobutylhydrazine from isobutyraldehyde is typically achieved through a two-step process:

-

Hydrazone Formation: The initial step involves the condensation reaction between isobutyraldehyde and hydrazine to form the corresponding isobutyraldehyde hydrazone.[7][8]

-

Reduction of the Hydrazone: The C=N double bond of the hydrazone is then selectively reduced to a single bond to yield the final product, isobutylhydrazine.[9]

This pathway is an example of reductive amination, a powerful and versatile method in organic chemistry for the formation of amines and their derivatives.[10][11]

Reaction Mechanism

The overall transformation can be visualized as follows:

Figure 1: Overall reaction scheme for the synthesis of isobutylhydrazine.

The first step, the formation of the hydrazone, is a nucleophilic addition-elimination reaction. The nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyraldehyde. This is followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone.

The second step, the reduction of the hydrazone, can be accomplished using various reducing agents. A common and effective method is the use of a hydride source, such as sodium borohydride or lithium aluminum hydride. The choice of reducing agent can influence the reaction conditions and work-up procedure.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of isobutylhydrazine from isobutyraldehyde.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| Isobutyraldehyde | (CH₃)₂CHCHO | 72.11 | 78-84-2 | Colorless liquid, pungent odor[12] |

| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | 7803-57-8 | Colorless, fuming liquid, corrosive[13][14] |

| Sodium Borohydride | NaBH₄ | 37.83 | 16940-66-2 | White solid, reducing agent |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Volatile, flammable liquid |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Highly volatile, flammable liquid |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | White crystalline solid, drying agent |

Step-by-Step Procedure

Step 1: Synthesis of Isobutyraldehyde Hydrazone

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isobutyraldehyde (1.0 eq) in ethanol.

-

Cool the solution in an ice bath.

-

Slowly add hydrazine hydrate (1.1 eq) dropwise to the cooled solution with vigorous stirring. Caution: The reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude isobutyraldehyde hydrazone can be used directly in the next step or purified by distillation under reduced pressure.

Step 2: Reduction of Isobutyraldehyde Hydrazone to Isobutylhydrazine

-

Dissolve the crude isobutyraldehyde hydrazone (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

In a separate beaker, prepare a solution of sodium borohydride (2.0-3.0 eq) in ethanol. Caution: Sodium borohydride reacts with water and protic solvents to release hydrogen gas.

-

Slowly add the sodium borohydride solution to the hydrazone solution via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water. Caution: Vigorous hydrogen evolution will occur.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the diethyl ether by rotary evaporation to yield the crude isobutylhydrazine.

-

The final product can be purified by distillation under reduced pressure.

Figure 2: Experimental workflow for the synthesis of isobutylhydrazine.

Characterization and Analytical Data

The successful synthesis of isobutylhydrazine and its intermediate can be confirmed using various spectroscopic techniques.[15][16]

| Compound | Technique | Expected Key Signals |

| Isobutyraldehyde Hydrazone | ¹H NMR | Signals corresponding to the isobutyl group protons and a characteristic signal for the N-H proton. The C-H proton of the C=N bond will also be present. |

| IR | A strong absorption band around 1620-1640 cm⁻¹ corresponding to the C=N stretch, and N-H stretching vibrations around 3300-3400 cm⁻¹.[17] | |

| Mass Spec | A molecular ion peak corresponding to the mass of isobutyraldehyde hydrazone (C₄H₁₀N₂). | |

| Isobutylhydrazine | ¹H NMR | Signals for the isobutyl group protons and N-H protons. The signal for the C-H proton of the former C=N bond will be shifted upfield compared to the hydrazone. |

| IR | Disappearance of the C=N stretching band and the appearance of N-H bending vibrations. The N-H stretching region will remain.[18] | |

| Mass Spec | A molecular ion peak corresponding to the mass of isobutylhydrazine (C₄H₁₂N₂). |

Safety and Handling Precautions

Extreme caution must be exercised throughout this synthesis.

-

Hydrazine and its derivatives are highly toxic, corrosive, and potential carcinogens. [13][14][19] All manipulations should be performed in a well-ventilated fume hood.[20]

-

Personal Protective Equipment (PPE) is mandatory. This includes chemical-resistant gloves, safety goggles, and a lab coat.[21]

-

Isobutyraldehyde is a flammable liquid and an irritant. Avoid inhalation of vapors and contact with skin and eyes.

-

Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with moisture.

-

Diethyl ether is extremely flammable and volatile. Use in a well-ventilated area away from ignition sources.

Waste Disposal: All chemical waste, including residual reagents and solvents, must be disposed of in accordance with institutional and local regulations for hazardous materials.

Conclusion

The synthesis of isobutylhydrazine from isobutyraldehyde via a two-step reductive amination process is a robust and accessible method for obtaining this valuable synthetic intermediate. By following the detailed protocol and adhering strictly to the safety precautions outlined in this guide, researchers can confidently and safely produce isobutylhydrazine for their research and development endeavors. The principles and techniques described herein are fundamental to the broader field of synthetic organic chemistry and are applicable to the synthesis of a wide range of substituted hydrazines.

References

- Selective synthesis of mono‐N‐substituted hydrazine/hydrazide derivatives. (n.d.).

- Synthesis of Diprotected Monosubstituted Hydrazine Derivatives from tert-Butyl Carbazates and Boronic Acids. (2003).

- A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources. (n.d.). Royal Society of Chemistry.

- Facile synthesis of mono-, di-, and trisubstituted alpha-unbranched hydrazines. (2006). PubMed.

- Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazin

- Hydrazine hydrate - SAFETY D

- Material Safety Data Sheet - HYDRAZINE HYDR

- Safety and Handling of Hydrazine. (n.d.). DTIC.

- The synthesis and properties of some hydrazines. (n.d.). Aston Research Explorer.

- Hydrazine Chemistry in Organic Synthesis. (n.d.). Slideshare.

- Hydrazine Safety & Handling Questions. (2007). Sciencemadness.org.

- Performance Chemicals Hydrazine. (n.d.). Arxada.

- Wolff–Kishner reduction. (n.d.). Wikipedia.

- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.

- Carbonyl-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific.

- Wolff Kishner Reduction. (n.d.). Pharmaguideline.

- Wolff-Kishner Reduction. (n.d.). Alfa Chemistry.

- Wolff-Kishner Reduction. (n.d.). The Organic Chemistry Tutor.

- Wolff-Kishner Reduction. (2025). J&K Scientific LLC.

- Hydrazine as Facile Nitrogen Source for Direct Synthesis of Amines over a Supported Pt Catalyst. (2020). ACS Sustainable Chemistry & Engineering.

- Chemical Properties of Isobutyraldehyde isobutylhydrazone (CAS 21041-71-4). (n.d.). Cheméo.

- Isobutyraldehyde isobutylhydrazone. (n.d.). NIST WebBook.

- Isobutyraldehyde isobutylhydrazone. (n.d.). NIST WebBook.

- Isobutyraldehyde 2,4-Dinitrophenylhydrazone. (n.d.). TCI EUROPE N.V.

- Synthesis, Characterization, Molecular docking of some Hydrazone derived from Isobutyric acid. (2025). IAR Journal of Clinical & Medical Biochemistry.

- Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. (n.d.). PMC.

- Isobutyraldehyde. (n.d.). Sigma-Aldrich.

- Identifying Unknown from IR, NMR, and Mass Spectrometry. (2025). Chemistry Steps.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).

- Investigating the self-assembling of nicotinic hydrazide-based amphiphile into nano-range vesicles and its amphotericin B loading applic

- IR Spectroscopy: 4 Practice Problems. (2016). Master Organic Chemistry.

- Spectroscopic characterization of 7-Methylisatin (NMR, IR, Mass Spec). (n.d.). Benchchem.

- NMR-spectroscopic analysis of mixtures:

- Method for preparing iso-butyl aldehyde by using isobutene or tert-butyl alcohol as raw material. (2008).

- Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. (2023). MDPI.

- Discovery and prospects of new heterocyclic Isatin-hydrazide derivative with a novel role as estrogen receptor α degrader in breast cancer cells. (2024). PMC.

- Isobutyraldehyde. (n.d.). Wikipedia.

- Isobutyraldehyd dry, 98%. (n.d.). Sigma-Aldrich.

- Isobutylhydrazine. (n.d.). Santa Cruz Biotechnology.

- The Oxidation of Isobutyraldehyde to Isobutyric Acid Using a Microreactor Technology System. (2025). MDPI.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isobutylhydrazine | CAS 42504-87-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Facile synthesis of mono-, di-, and trisubstituted alpha-unbranched hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. research.aston.ac.uk [research.aston.ac.uk]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Isobutyraldehyde - Wikipedia [en.wikipedia.org]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. files.dep.state.pa.us [files.dep.state.pa.us]

- 15. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 16. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Sciencemadness Discussion Board - Hydrazine Safety & Handling Questions - Powered by XMB 1.9.11 [sciencemadness.org]

- 20. apps.dtic.mil [apps.dtic.mil]

- 21. arxada.com [arxada.com]

Technical Guide: Preparation of Isobutylhydrazine Hydrochloride

Executive Summary

Isobutylhydrazine hydrochloride (1-hydrazino-2-methylpropane hydrochloride) is a critical aliphatic hydrazine intermediate used in the synthesis of monoamine oxidase (MAO) inhibitors, aza-peptide mimetics, and agrochemical precursors. Its synthesis presents a classic challenge in hydrazine chemistry: controlling alkylation selectivity.

The nucleophilicity of the alkylated hydrazine product (

This guide presents two validated protocols designed to overcome this limitation:

-

Method A (Direct Alkylation): Utilizes kinetic control via high molar excess of hydrazine. Best for bulk scale-up where distillation is viable.

-

Method B (Reductive Alkylation): Utilizes thermodynamic control via hydrazone formation. Best for high-purity, laboratory-scale drug development where mono-alkylation must be guaranteed.

Retrosynthetic Analysis & Strategy

The following logic flow illustrates the disconnection strategies for accessing the target molecule.

Figure 1: Retrosynthetic disconnection showing the two primary pathways: Direct

Method A: Direct Alkylation (Kinetic Control)

Principle: This method relies on statistical probability. By using a massive excess of hydrazine hydrate (typically 5–10 equivalents), the isobutyl bromide is statistically more likely to encounter an unreacted hydrazine molecule than an already-alkylated product molecule.

Pros: Low raw material cost; single-step reaction. Cons: Requires handling large volumes of toxic hydrazine; requires efficient fractional distillation.

Reagents & Equipment[1][2][3][4][5][6][7]

-

Isobutyl Bromide (1-Bromo-2-methylpropane): 137.0 g (1.0 mol)

-

Hydrazine Hydrate (80% or 100%): 250 g (5.0 mol) — Critical Excess

-

Ethanol (95%): 300 mL (Solvent)

-

Potassium Hydroxide (KOH): 56 g (1.0 mol)

-

HCl (conc. and gas): For salt formation.

Detailed Protocol

-

Reaction Setup: In a 2-L three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, charge the Hydrazine Hydrate and Ethanol .

-

Technical Note: Ethanol is used to homogenize the mixture, as isobutyl bromide is immiscible with pure hydrazine hydrate.

-

-

Addition: Heat the mixture to a gentle reflux (approx. 78–80 °C). Add the Isobutyl Bromide dropwise over a period of 2–3 hours.

-

Causality: Slow addition maintains a high local concentration of hydrazine relative to the bromide, suppressing the formation of di-isobutylhydrazine.

-

-

Reflux & Digestion: After addition is complete, continue refluxing for an additional 3 hours.

-

Monitoring: Monitor consumption of bromide via TLC (silica; EtOAc/Hexane) or GC.

-

-

Work-up (Isolation of Free Base):

-

Cool the reaction mixture. Add Potassium Hydroxide (dissolved in minimal water) to neutralize the HBr generated.

-

Distillation 1 (Solvent Strip): Distill off the ethanol and excess hydrazine hydrate. (Caution: Hydrazine hydrate azeotropes with water; use a distinct receiver for toxic waste).

-

Extraction: The residue will separate into two layers.[1][2][3] Extract the aqueous layer with diethyl ether (

mL). Combine the ether extracts with the organic oil. -

Drying: Dry the organic phase over KOH pellets or

.

-

-

Fractional Distillation: Distill the crude oil.

-

Isobutylhydrazine (free base) boils at approximately 108–110 °C . Collect this fraction carefully.

-

-

Salt Formation: Dissolve the purified free base in anhydrous diethyl ether (10 volumes). Cool to 0 °C. Slowly bubble dry HCl gas into the solution, or add a solution of HCl in dioxane/ether dropwise.

-

Observation: A white precipitate of isobutylhydrazine hydrochloride will form immediately.

-

Filtration: Filter the solid under nitrogen (hygroscopic). Wash with cold ether.

-

Method B: Reductive Alkylation (Thermodynamic Control)

Principle: This is the preferred method for pharmaceutical applications. It proceeds via the formation of a hydrazone intermediate, which locks the stoichiometry to 1:1, effectively preventing polyalkylation.

Pros: High purity; no polyalkylation by-products; milder conditions. Cons: Requires hydrogenation equipment or expensive hydride reducing agents.

Reagents

-

Isobutyraldehyde: 72.1 g (1.0 mol)

-

Hydrazine Hydrate: 55.0 g (1.1 mol)

-

Catalyst: 5% Pt/C or Pd/C (2.0 g)

-

Solvent: Ethanol (500 mL)

-

Hydrogen Source:

gas (balloon or Parr shaker at 30 psi)

Detailed Protocol

-

Hydrazone Formation:

-

Reduction (Hydrogenation):

-

Transfer the solution to a hydrogenation vessel (Parr shaker).

-

Add the Pt/C catalyst .

-

Hydrogenate at 30–40 psi

pressure for 4–6 hours at room temperature. -

Endpoint: Monitor the disappearance of the hydrazone imine peak in IR or via NMR.

-

-

Catalyst Removal:

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. (Caution: Spent catalyst can be pyrophoric; keep wet).

-

-

Isolation:

-

Acidify the filtrate with conc. HCl (approx. 1.05 eq) to pH 3–4.

-

Evaporate the solvent under reduced pressure (Rotavap) to obtain a solid residue.

-

-

Purification (Recrystallization):

-

Recrystallize the crude solid from Ethanol/Diethyl Ether or Isopropanol .

-

Dissolve in minimum hot ethanol, filter while hot (if necessary), then add ether until turbid. Cool to 4 °C.

-

Characterization & Specifications

The final product must be validated against the following specifications to ensure suitability for downstream drug development.

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Melting Point | 86 – 89 °C | Capillary MP |

| Purity (Titration) | Argentometric (Cl-) or Perchloric Acid | |

| 1H NMR (D2O) | 300/400 MHz NMR | |

| Solubility | Soluble in water, ethanol; Insoluble in ether | Solubility Test |

Data Visualization: NMR Interpretation The doublet at 2.85 ppm is the diagnostic signal. In the dialkylated impurity, this integration would shift, and symmetry would change.

Safety & Handling (Critical)

Hydrazines are potent reducing agents and suspected carcinogens.

Figure 2: Mandatory safety workflow for handling alkylhydrazines.

-

Toxicity: Isobutylhydrazine is toxic by inhalation and ingestion.

-

Deactivation: Spills and glassware should be decontaminated with dilute sodium hypochlorite (bleach), which oxidizes the hydrazine to nitrogen gas. Do not mix concentrated bleach with concentrated hydrazine (exothermic/gas evolution).

References

-

Preparation of Alkylhydrazines: Gever, G.; Hayes, K. Journal of Organic Chemistry, 1949 , 14, 813. (Foundational alkylation methods).[2][6]

-

Reductive Alkylation of Hydrazines: Kawase, Y., et al. "An efficient method for the direct reductive alkylation of hydrazine derivatives." Synthesis, 2014 , 46, 455-464. Link

-

Physical Properties: Apollo Scientific. "Isobutylhydrazine hydrochloride SDS & Properties." Link

-

PubChem Compound Summary: "Isobutylhydrazine hydrochloride."[7] National Center for Biotechnology Information. Link

- General Hydrazine Synthesis: "Hydrazine and its Derivatives: Preparation, Properties, Applications." Schmidt, E. W., Wiley-Interscience, 2001.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Isobutylhydrazine hydrochloride | C4H13ClN2 | CID 2760986 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of isobutylhydrazine

Technical Monograph: Isobutylhydrazine (IBH)

Executive Summary Isobutylhydrazine (IBH) represents a critical alkylhydrazine intermediate in the synthesis of bioactive heterocycles, particularly pyrazoles and triazoles used in agrochemical and pharmaceutical pipelines. Unlike its methyl-substituted analogs, the isobutyl group introduces specific steric bulk that modulates nucleophilicity without compromising the alpha-effect characteristic of the hydrazine moiety. This guide provides a rigorous analysis of IBH’s physicochemical properties, synthetic methodologies, and handling protocols, designed for researchers requiring high-purity derivatization.

Molecular Architecture & Identity

IBH exists primarily in two forms: the volatile free base and the stable hydrochloride salt. The free base is a hygroscopic, flammable liquid subject to air oxidation, while the salt form offers enhanced stability for storage.

| Property | Data |

| IUPAC Name | (2-Methylpropyl)hydrazine |

| CAS Number (Free Base) | 42504-87-0 |

| CAS Number (HCl Salt) | 237064-47-0 |

| Molecular Formula | C₄H₁₂N₂ |

| Molecular Weight | 88.15 g/mol (Free Base) |

| SMILES | CC(C)CNN |

| InChI Key | NGSOWKPBNFOQCR-UHFFFAOYSA-N |

Physicochemical Profile

The following data aggregates experimental values and reliable predictive models. Note the significant difference in handling requirements between the free base and the salt.

| Property | Free Base (Liquid) | Hydrochloride Salt (Solid) |

| Physical State | Colorless, fuming liquid | White crystalline solid |

| Boiling Point | 105–107 °C (at 741 mmHg) [1] | N/A (Decomposes) |

| Melting Point | < 0 °C | 85–87 °C [2] |

| Density | ~0.82 g/cm³ (Predicted) | N/A |

| Solubility | Miscible with EtOH, THF, DMSO | Soluble in Water, DMSO, MeOH |

| pKa (Conj. Acid) | ~8.0 (Est. based on alkylhydrazines) | N/A |

| Refractive Index | 1.42–1.43 (Est.) | N/A |

Application Note: The free base boils closely to water. When extracting from aqueous reaction mixtures, avoid prolonged rotary evaporation at high temperatures; salting out with NaCl followed by ether extraction is the preferred isolation method.

Synthetic Pathways

For high-purity applications, the Reductive Alkylation of hydrazine is superior to direct alkylation, which often leads to poly-alkylated byproducts.

Preferred Protocol: Reductive Alkylation via Hydrazone

-

Condensation: Isobutyraldehyde is treated with excess hydrazine hydrate to form the corresponding hydrazone.

-

Reduction: The hydrazone is reduced using catalytic hydrogenation (

) or a hydride donor (

Figure 1: Synthetic workflow comparing the selective reductive alkylation route against direct alkylation risks.

Chemical Reactivity & Derivatization

IBH serves as a dinucleophile. The terminal amino group (

Key Reactions

-

Pyrazole Synthesis: Condensation with 1,3-diketones (e.g., acetylacetone) yields 1-isobutyl-3,5-dimethylpyrazole. This is the primary route for generating COX-2 inhibitor scaffolds.

-

Hydrazone Formation: Reaction with ketones/aldehydes to form stable crystalline derivatives, often used for characterization.

Figure 2: Primary reactivity pathways utilized in medicinal chemistry for heterocycle synthesis.

Biological Interface: Toxicology & Metabolism

Researchers must treat IBH as a potent bioactive agent. Like many alkylhydrazines, it interacts with enzyme cofactors.

-

MAO Inhibition: Alkylhydrazines are established Monoamine Oxidase (MAO) inhibitors. The mechanism involves the oxidation of the hydrazine to a diazene intermediate, which covalently modifies the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme, irreversibly disabling it [3].

-

Vitamin B6 Depletion: Hydrazines react with pyridoxal phosphate (Vitamin B6) to form hydrazones, depleting this essential cofactor. This is the primary mechanism underlying hydrazine-induced seizures and neurotoxicity.

-

Hepatotoxicity: Metabolic activation by Cytochrome P450 can generate free radicals, leading to oxidative stress and liver damage.

Safety & Handling Protocols

Signal Word: DANGER Hazard Class: Flammable Liquid (Category 3), Acute Toxicity (Oral/Dermal/Inhalation), Carcinogen (Suspected).

Experimental Handling:

-

Containment: Always handle the free base in a fume hood or glovebox. The HCl salt is safer but can still be a skin irritant.

-

Quenching Spills: Do not wipe with paper towels (fire risk). Neutralize small spills with dilute hypochlorite (bleach) solution to oxidize the hydrazine to nitrogen gas and isobutanol/isobutyl chloride, then absorb with vermiculite.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The free base absorbs

from air to form carbazates.

References

-

Journal of the American Chemical Society. (1954). Preparation and properties of alkylhydrazines. Vol 76, No 19. (Confirms boiling point range 105-107°C).[1]

-

ChemBK. (2024). 2-Methylpropylhydrazine hydrochloride Properties. (Confirms melting point 85-87°C).[2][3]

-

StatPearls [Internet]. (2025). Monoamine Oxidase Inhibitors (MAOIs). (Mechanism of action for hydrazine class).

-

PubChem. Isobutylhydrazine Compound Summary. National Library of Medicine.

Sources

Isobutylhydrazine in Advanced Therapeutics: Physicochemical Profiling, Supply Chain Logistics, and Synthetic Applications

Executive Summary

In the rapidly evolving landscape of targeted therapeutics, the selection of specific chemical building blocks dictates the efficacy, selectivity, and pharmacokinetic viability of novel drug candidates. Isobutylhydrazine has emerged as a critical pharmacophoric precursor, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and protein-protein interaction (PPI) inhibitors [1, 3]. This technical whitepaper provides an in-depth analysis of isobutylhydrazine, distinguishing between its free base and salt forms, evaluating the global supply chain, and detailing its mechanistic role and synthetic handling in modern drug development.

Physicochemical Profiling and Stability Dynamics

When sourcing and utilizing isobutylhydrazine, researchers must navigate the fundamental differences between its free base and hydrochloride salt forms. The choice of form directly impacts bench stability, stoichiometric precision, and reaction kinetics.

The Causality of Form Selection

Lower molecular weight alkyl hydrazines in their free base form are highly nucleophilic, volatile, and prone to rapid atmospheric oxidation. The free base of isobutylhydrazine (CAS 42504-87-0) is a liquid that can degrade upon prolonged exposure to air, complicating precise molar additions in sensitive syntheses.

To circumvent these thermodynamic instabilities, application scientists predominantly utilize Isobutylhydrazine hydrochloride (CAS 237064-47-0). The protonation of the terminal amine yields a stable, crystalline solid. This salt form prevents premature oxidation, allows for exact stoichiometric weighing, and extends the shelf life to several months when stored at 2–8°C under an inert nitrogen atmosphere[2, 5].

Quantitative Comparison Table

| Property | Isobutylhydrazine (Free Base) | Isobutylhydrazine Hydrochloride |

| CAS Number | 42504-87-0 | 237064-47-0 |

| Molecular Formula | C₄H₁₂N₂ | C₄H₁₃ClN₂ |

| Molecular Weight | 88.15 g/mol | 124.61 g/mol |

| Physical State | Liquid | Solid (Crystalline) |

| Purity Standard | ≥95% | 95% – 98% |

| Storage Conditions | Inert atmosphere, volatile | 2–8°C, inert atmosphere |

| Primary Utility | Direct nucleophilic addition | Bench-stable synthetic precursor |

Global Supplier Landscape & Procurement Criteria

Securing a reliable supply of high-purity isobutylhydrazine hydrochloride is a critical first step in drug development workflows. Impurities in the hydrazine precursor can lead to side reactions, such as the formation of unwanted azines or oxidized byproducts, which drastically reduce the yield of the target active pharmaceutical ingredient (API).

-

Sigma-Aldrich (Merck): Offers Isobutylhydrazine hydrochloride (CAS 237064-47-0) at 98% purity. Their supply is accompanied by comprehensive Certificates of Analysis (COA) and NMR spectra, ensuring high trustworthiness for GMP-aligned research [2].

-

Apollo Scientific: A specialized supplier of organic building blocks, offering the hydrochloride salt (Product Code: OR0203) with a standard purity of 95%. They are a primary source for bulk scale-up in the UK and US markets [5].

-

Santa Cruz Biotechnology (SCBT): Provides the free base variant (CAS 42504-87-0) at ≥95% purity, primarily tailored for specialized, small-scale in vitro research applications [1].

-

BLD Pharm: Supplies the hydrochloride salt (MDL: MFCD06245510) with robust LC-MS and UPLC documentation, ideal for researchers requiring stringent analytical validation prior to synthesis [3].

Mechanistic Applications in Drug Development

Isobutylhydrazine is not merely a passive linker; its structural geometry actively drives the selectivity of advanced therapeutic molecules.

Case Study A: Isoform-Selective PROTACs (HDAC8 Degradation)

In the development of Proteolysis Targeting Chimeras (PROTACs), achieving selectivity between highly homologous enzyme isoforms is notoriously difficult. Recent breakthroughs in targeting Histone Deacetylase 8 (HDAC8)—an enzyme implicated in cancer cell motility and gene regulation—utilize an isobutylhydrazine-1-carbonyl warhead [6].

The Mechanistic Rationale: The branched isobutyl group introduces a highly specific steric bulk. While conventional linear inhibitors bind indiscriminately to both HDAC3 and HDAC8, the isobutylhydrazine moiety creates a steric clash within the narrower catalytic pocket of HDAC3. This forces the PROTAC to selectively bind HDAC8, successfully recruiting the E3 ubiquitin ligase to form a ternary complex, leading to the exclusive polyubiquitination and proteasomal degradation of HDAC8 [6].

Figure 1: UPS-mediated degradation pathway via isobutylhydrazine-derived PROTACs.

Case Study B: YAP/TAZ-TEAD Interaction Inhibitors

In the treatment of malignant mesothelioma, the YAP/TAZ-TEAD transcriptional complex is a primary oncogenic driver. Isobutylhydrazine hydrochloride is utilized to synthesize specific hydrazone derivatives (e.g., coupling with tert-butyl 3,3-diethyl-5-formyl-2-oxo-indoline-1-carboxylate) that act as potent PPI inhibitors. The resulting hydrazone acts as a rigid, hydrogen-bonding scaffold that directly blocks the TEAD binding interface, silencing downstream oncogenic transcription [8].

Validated Experimental Workflow: Synthesis of Isobutylhydrazone Intermediates

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for synthesizing isobutylhydrazone derivatives—the foundational step for both PROTAC warheads and PPI inhibitors.

Step-by-Step Methodology

1. Reagent Preparation & Neutralization:

-

Rationale: Isobutylhydrazine hydrochloride must be neutralized in situ to liberate the nucleophilic free amine without exposing it to atmospheric oxygen.

-

Action: Suspend 1.00 molar equivalent (eq.) of the target aldehyde/ketone in anhydrous Ethanol (EtOH) under a continuous nitrogen (N₂) purge. Add 1.00 eq. of Isobutylhydrazine hydrochloride (CAS 237064-47-0).

-

Catalysis: Add 1.10 eq. of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to neutralize the HCl salt and drive the condensation forward.

2. Condensation Reaction:

-

Action: Stir the reaction mixture at room temperature (20–25°C) for 12 to 18 hours.

-

Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The disappearance of the UV-active aldehyde spot confirms the completion of the Schiff base (hydrazone) formation.

3. Isolation and Purification:

-

Action: Concentrate the mixture under reduced pressure (rotary evaporation) to remove the ethanol solvent. Resuspend the crude residue in dichloromethane (DCM) and wash twice with saturated aqueous NaHCO₃ to remove residual DIPEA hydrochloride salts.

-

Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the solid product.

4. Analytical Validation:

-

Rationale: Unreacted hydrazine can trigger false positives in downstream biological assays due to its reactivity.

-

Action: Validate the final product using LC-MS (ESI+). The mass spectrum must show the calculated [M+H]⁺ peak of the hydrazone, with a total absence of the m/z 89 peak (free isobutylhydrazine).

Figure 2: Condensation workflow for isobutylhydrazone intermediate synthesis.

References

-

Title: Isobutylhydrazine | C4H12N2 | CID 542420 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

-

Title: Discovery of a Highly Potent and Selective HDAC8 Degrader: Advancing the Functional Understanding and Therapeutic Potential of HDAC8 Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

-

Title: Synthesis, in vitro, and in silico studies of 7-fluorochromone based thiosemicarbazones as α-glucosidase inhibitors Source: Scientific Reports - Nature / PMC URL: [Link]

- Title: WO2018185266A1 - New compounds inhibitors of the yap/taz-tead interaction and their use in the treatment of malignant mesothelioma Source: Google Patents URL

Isobutylhydrazine: A Comprehensive Guide to Molecular Stability and Storage Protocols

Executive Summary

Isobutylhydrazine (IBH) and its more commonly utilized hydrochloride salt (IBH·HCl) are critical intermediates in modern pharmaceutical synthesis and chemical biology. They are prominently featured in the development of proteolysis targeting chimeras (PROTACs), such as the highly potent HDAC8 degrader YX862[1], and in the synthesis of neuropeptide Y (NPY) Y4 receptor agonists[2].

Despite its synthetic utility, the hydrazine moiety is inherently unstable. Alkylhydrazines are highly susceptible to oxidative degradation, photolytic cleavage, and moisture-induced hydrolysis[3][4]. This whitepaper provides an in-depth mechanistic analysis of isobutylhydrazine's degradation pathways and establishes field-proven, self-validating protocols for its handling, storage, and analytical verification to ensure scientific integrity in drug development workflows.

Physicochemical Properties & The Free Base vs. Salt Dichotomy

When sourcing isobutylhydrazine, researchers must choose between the free base and the hydrochloride salt. The chemical behavior of these two forms dictates their storage requirements.

-

Isobutylhydrazine Free Base (CAS: 42504-87-0): Exists as a volatile, highly reactive liquid. The unprotonated terminal nitrogen possesses a highly accessible lone pair, making it an aggressive nucleophile but also extremely vulnerable to autoxidation by atmospheric oxygen[4][5].

-

Isobutylhydrazine Hydrochloride (CAS: 237064-47-0): Exists as a crystalline solid. Protonation of the hydrazine group significantly reduces its electron density, thereby raising the activation energy required for oxidation. However, the salt is highly hygroscopic . Exposure to ambient humidity leads to deliquescence, which mobilizes the compound into an aqueous micro-environment where dissolved oxygen can initiate degradation[4].

Mechanistic Pathways of Degradation

Understanding the causality behind experimental storage choices requires a deep dive into how isobutylhydrazine degrades.

Oxidative Degradation (Autoxidation)

The primary mechanism of IBH degradation is a multi-electron oxidation process driven by atmospheric oxygen (

Further oxidation leads to the cleavage of the N-N and C-N bonds, resulting in the irreversible release of nitrogen gas (

Oxidative degradation pathway of isobutylhydrazine yielding nitrogen and hydrocarbon byproducts.

Moisture-Induced Instability

For IBH·HCl, water acts as a catalyst for degradation. Moisture absorbed from the air creates a localized aqueous layer on the crystal surface. In aqueous systems, the oxidation rate of hydrazines is heavily dependent on the diffusion of oxygen into the liquid phase[4]. Furthermore, water can facilitate the slow hydrolysis of downstream synthetic intermediates if IBH is used directly from a degraded, "wet" batch.

Optimal Storage Conditions

To arrest the kinetic pathways of degradation, storage conditions must simultaneously eliminate oxygen, moisture, thermal energy, and photonic energy.

Quantitative Stability Summary

| Condition Parameter | Isobutylhydrazine Free Base | Isobutylhydrazine Hydrochloride (IBH·HCl) | Mechanistic Rationale |

| Temperature | -80 °C (Deep Freeze) | -20 °C (Freezer) | Reduces thermal kinetic energy, halting radical initiation and autoxidation[2]. |

| Atmosphere | Argon (Strictly Inert) | Argon or Nitrogen | Displaces |

| Container | Schlenk flask / Sealed Ampoule | Amber glass vial with PTFE septum | Amber glass blocks UV/Vis light, preventing photolytic N-N bond cleavage. |

| Moisture Control | Molecular sieves (in solvent) | Desiccator cabinet / Drierite | Prevents deliquescence of the hygroscopic salt and subsequent aqueous oxidation. |

| Expected Shelf Life | < 3 months (unopened) | 12 - 24 months (unopened) | Salt formation stabilizes the lone pair, drastically extending viability. |

Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols must be integrated into laboratory workflows.

Protocol 1: Inert Atmosphere Handling and Storage Workflow

Objective: To aliquot bulk IBH·HCl into single-use vials, preventing repeated freeze-thaw and atmospheric exposure cycles.

-

Preparation: Transfer the sealed bulk container of IBH·HCl, pre-weighed amber glass vials, PTFE-lined screw caps, and a micro-spatula into a controlled-atmosphere glovebox purged with high-purity Argon (

ppm -

Equilibration: Allow all materials to equilibrate in the glovebox antechamber under vacuum/argon cycling (minimum 3 cycles) before bringing them into the main chamber.

-

Aliquoting: Dispense the IBH·HCl into the amber vials in quantities suitable for a single synthesis reaction (e.g., 100 mg to 500 mg aliquots). Causality: Single-use aliquots prevent the introduction of ambient air that occurs when opening a bulk container multiple times.

-

Sealing: Cap the vials tightly with PTFE-lined septa. Parafilm can be applied around the cap exterior as a secondary physical barrier against moisture ingress.

-

Storage: Remove the vials from the glovebox and immediately transfer them to a desiccator stored inside a -20 °C freezer[2].

Standard operating procedure for the inert handling and long-term storage of IBH·HCl.

Protocol 2: Stability-Indicating HPLC Assay (Self-Validating System)

Objective: To quantify the purity of IBH·HCl prior to use in sensitive applications (e.g., PROTAC synthesis). Because IBH lacks a strong chromophore, derivatization is required for UV detection.

-

Derivatization: Dissolve 10 mg of the IBH·HCl sample in 1 mL of anhydrous methanol. Add 1.2 equivalents of benzaldehyde and a catalytic amount of acetic acid. Stir at room temperature for 30 minutes to form the corresponding isobutylhydrazone[4].

-

System Suitability Test (SST): Inject a freshly prepared reference standard of isobutylhydrazone. The system is valid only if the theoretical plate count is

and the tailing factor is -

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

-

Detection: UV at 254 nm (targeting the conjugated hydrazone system).

-

-

Analysis: Inject the derivatized sample. Calculate purity based on the relative peak area of the isobutylhydrazone against any secondary peaks (which indicate degradation byproducts like unreacted benzaldehyde from degraded hydrazine, or oxidized derivatives).

Conclusion

The successful deployment of isobutylhydrazine in advanced drug discovery—such as the synthesis of HDAC8 degraders or NPY receptor ligands—relies entirely on rigorous environmental control. By understanding the oxidative and moisture-driven degradation pathways, researchers can implement strict inert-handling and sub-zero storage protocols. Utilizing the hydrochloride salt, aliquoting in argon, and validating purity via derivatized HPLC ensures that synthetic yields remain high and experimental integrity is preserved.

References

-

Discovery of a Highly Potent and Selective HDAC8 Degrader: Advancing the Functional Understanding and Therapeutic Potential of HDAC8 - PMC National Institutes of Health (NIH) URL:[Link]

-

Molecular Tools for the NPY Y4 Receptor Derived from the C-Terminus of hPP and from Argininamide-type Y1R Antagonists Universität Regensburg URL:[Link]

-

Intermolecular Hydrogen Transfer in Isobutane Hydrate ResearchGate URL:[Link]

-

Decomposition of Hydrazine in Aqueous Solutions ResearchGate URL:[Link]

Sources

- 1. Discovery of a Highly Potent and Selective HDAC8 Degrader: Advancing the Functional Understanding and Therapeutic Potential of HDAC8 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. Nitrosamines precursors - Root Causes - Nitrosamines Exchange [nitrosamines.usp.org]

- 4. researchgate.net [researchgate.net]

- 5. Isobutylhydrazine | CAS 42504-87-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. researchgate.net [researchgate.net]

Isobutylhydrazine mechanism of action in organic reactions

Title: Isobutylhydrazine in Organic Synthesis: Dual Mechanisms of Action for Heterocycle Assembly and Chemoselective Bioconjugation

Executive Summary

Isobutylhydrazine (IBH), typically utilized as its stable hydrochloride salt, is a highly versatile reagent in modern organic synthesis and chemical biology. Its mechanism of action bifurcates into two distinct paradigms depending on the reaction environment: acting as a potent bis-nucleophile in classical condensation reactions, and serving as a radical precursor in transition-metal-mediated single-electron transfer (SET) processes. This technical guide dissects the causality behind these mechanisms, providing self-validating protocols and kinetic insights for researchers in drug development and bioconjugation.

Nucleophilic Mechanism: Regioselective Heterocycle Assembly

In classical organic synthesis, IBH is a foundational building block for constructing nitrogen-rich heterocycles, most notably pyrazoles. The mechanism relies on the differential nucleophilicity of the two nitrogen atoms in the hydrazine moiety.

Mechanistic Causality: When reacted with 1,3-dicarbonyl compounds (or their synthetic equivalents), the primary amine of IBH typically initiates a nucleophilic attack on the most electrophilic or least sterically hindered carbonyl carbon, forming a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the pyrazole core. The steric bulk of the isobutyl group plays a critical role in directing regioselectivity, often resulting in a predictable isomeric ratio (typically 4:1 favoring the 1,5-disubstituted pyrazole over the 1,3-isomer)[1]. This precise structural control has been heavily exploited in the synthesis of potent APELIN receptor (APJ) agonists[1] and fungal-selective resorcylate aminopyrazole Hsp90 inhibitors[2].

Caption: Nucleophilic condensation pathway of IBH and 1,3-dicarbonyls to form pyrazoles.

Protocol 1: Synthesis of 1-Isobutylpyrazole Scaffolds This self-validating protocol ensures regiochemical control and high purity for downstream active pharmaceutical ingredient (API) development.

-

Preparation: Dissolve the 1,3-dicarbonyl precursor (1.0 equiv) in anhydrous ethanol to achieve a 0.2 M concentration under an inert nitrogen atmosphere.

-

Reagent Addition: Add isobutylhydrazine hydrochloride (1.2 equiv) followed by triethylamine (1.2 equiv) to liberate the free hydrazine base in situ. Causality: In situ liberation prevents premature atmospheric oxidation of the hydrazine and controls the rate of the initial nucleophilic attack.

-

Cyclocondensation: Heat the mixture to reflux (78 °C) for 16 hours. Monitor via LC-MS to confirm the complete consumption of the dicarbonyl mass.

-

Workup: Quench the reaction with distilled water, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Validation & Purification: Purify the crude mixture via normal-phase flash chromatography (silica gel, hexanes/ethyl acetate gradient). The major 1,5-isomer and minor 1,3-isomer are readily separable. Validate the regiochemistry using 2D NMR (NOESY) to confirm the spatial proximity of the isobutyl protons to the specific pyrazole ring protons.

Radical Mechanism: Chemoselective Selenocysteine Bioconjugation

Beyond classical condensation, IBH has emerged as a powerful reagent for the late-stage functionalization of complex peptides and proteins. In the presence of copper catalysts, IBH undergoes a radical mechanism to selectively modify selenocysteine (Sec) residues[3].

Mechanistic Causality & Kinetic Trapping: The reaction is initiated by the Cu(II)-mediated single-electron transfer (SET) oxidation of IBH, generating a diazenyl radical. Rapid extrusion of nitrogen gas yields a primary isobutyl radical. In standard organic environments, primary alkyl radicals are highly prone to a 1,2-hydride shift, rearranging into a thermodynamically more stable tertiary radical (in this case, a tert-butyl radical). However, the reaction with the highly nucleophilic and redox-active selenocysteine is so exceptionally fast that it completely outcompetes this rearrangement[4]. This phenomenon acts as a "radical clock," proving that the primary isobutyl radical is trapped by the Sec residue instantaneously, yielding exclusively the isobutyl-modified product without any tert-butyl contamination[4].

Caption: Cu-mediated SET oxidation of IBH and kinetic trapping by selenocysteine.

Protocol 2: Chemoselective Copper-Mediated Sec Bioconjugation This protocol leverages mild aqueous conditions suitable for delicate biological macromolecules, avoiding organic co-solvents[3].

-

Peptide Solubilization: Dissolve the Sec-containing peptide (1.0 mM) in a thoroughly degassed aqueous phosphate buffer (pH 6.5–7.5). Causality: Degassing prevents the spontaneous oxidative dimerization of selenols to diselenides, ensuring maximum availability of the reactive Sec monomer.

-

Radical Precursor Addition: Add isobutylhydrazine hydrochloride (50 equiv relative to the peptide) directly to the aqueous buffer.

-

Catalyst Initiation: Introduce CuSO4 (10 equiv) to initiate the SET oxidation. Incubate the mixture at 37 °C for 1 to 2 hours.

-

Quenching: Terminate the reaction by adding EDTA (20 equiv) to chelate the copper ions and halt further radical generation.

-

Validation: Analyze the crude mixture via RP-HPLC and ESI-MS. The self-validating metric here is the mass shift: the presence of a precise +56 Da shift (isobutyl) and the strict absence of a rearranged tert-butyl adduct confirms the kinetic fidelity of the radical trapping[4].

Quantitative Data Summary

The dual utility of IBH is characterized by vastly different reaction parameters, summarized below for comparative experimental design.

| Parameter | Knorr-Type Pyrazole Synthesis | Cu-Mediated Sec Bioconjugation |

| Role of IBH | Bis-Nucleophile | Radical Precursor |

| Solvent System | Ethanol or Methanol | Neat Aqueous Buffer (pH 5–8) |

| Catalyst / Additive | Mild Base (TEA or NaOAc) | Cu(II) Salts (e.g., CuSO4) |

| Temperature | 78 °C (Reflux) | 20–37 °C (Ambient to Physiological) |

| Typical Yield / Conversion | 60–95% (Isolated Yield) | >90% (Conversion) |

| Primary Kinetic Feature | Thermodynamically driven cyclization | Kinetically controlled radical trapping |

| Selectivity Profile | ~4:1 Regioselectivity (1,5- vs 1,3-isomer) | 100% Chemoselective for Sec over Cys |

References

-

Chemoselective Copper-Mediated Modification of Selenocysteines in Peptides and Proteins Source: Journal of the American Chemical Society (JACS) / ChemRxiv URL:[Link]

-

Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Design and synthesis of fungal-selective resorcylate aminopyrazole Hsp90 inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

isobutylhydrazine radical generation and stability

An In-depth Technical Guide to the Generation and Stability of Isobutylhydrazine-Derived Radicals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylhydrazines are a class of organic compounds with significant utility as precursors for carbon-centered radicals in synthetic chemistry.[1][2] The controlled generation of these radicals opens avenues for a variety of carbon-carbon bond-forming reactions, which are fundamental to the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] The core principle involves the oxidation of a monosubstituted alkylhydrazine, which leads to the formation of a transient hydrazinyl radical that rapidly extrudes a molecule of dinitrogen (N₂) to yield a highly reactive alkyl radical.[1][2]

This guide focuses on the generation and stability of radicals derived from isobutylhydrazine. While specific literature detailing the isobutylhydrazine radical is limited, a robust understanding can be constructed from the well-established principles of hydrazine chemistry and the behavior of alkyl radicals. This document will, therefore, provide a comprehensive overview of the methodologies for generating these reactive intermediates, an analysis of the factors governing their stability, and the techniques used for their characterization. By extrapolating from closely related systems, this guide aims to equip researchers with the foundational knowledge to design and execute experiments involving isobutylhydrazine as a radical precursor.

Part 1: Generation of the Isobutyl Radical from Isobutylhydrazine

The generation of an isobutyl radical from isobutylhydrazine is predicated on an oxidative process that results in the cleavage of the nitrogen-nitrogen bond and the release of thermodynamically stable dinitrogen gas.[1] This transformation proceeds through a transient hydrazinyl radical intermediate.

Mechanistic Overview

The generally accepted mechanism for the generation of a carbon-centered radical from a monosubstituted hydrazine involves a one-electron oxidation.[2] In the case of isobutylhydrazine, the process can be outlined as follows:

-

Oxidation: An oxidizing agent removes a single electron from one of the nitrogen atoms of isobutylhydrazine, forming the isobutylhydrazinyl radical cation.

-

Deprotonation: A base in the reaction medium abstracts a proton, yielding a neutral isobutylhydrazinyl radical.

-

Dinitrogen Extrusion: This radical is typically unstable and undergoes rapid homolytic cleavage of the C-N bond, releasing a molecule of dinitrogen (N₂) and the desired isobutyl radical.

This sequence provides a clean and efficient pathway to the target alkyl radical, with the formation of N₂ gas being a strong thermodynamic driving force for the reaction.

Caption: General mechanism for the oxidation of isobutylhydrazine to an isobutyl radical.

Common Oxidative Systems

Several methods have been successfully employed for the oxidation of hydrazine derivatives to generate carbon-centered radicals. The choice of oxidant is critical and depends on the substrate's compatibility and the desired reaction conditions.

-

Metal-Based Oxidants: Copper(II) salts are classic reagents for promoting radical generation from arylhydrazines and can be adapted for alkylhydrazines.[2] Other metals, such as iron, can also be effective, often in catalytic amounts in the presence of a stoichiometric oxidant.

-

Peroxides: Organic peroxides, such as tert-butyl hydroperoxide (TBHP), are effective oxidants for generating radicals from hydrazides and can be applied to alkylhydrazines.[1]

-

Electrochemical Methods: Anodic oxidation offers a "reagent-free" method for the controlled generation of radicals from hydrazines, providing excellent control over the oxidative potential.[2]

-

Photochemical Methods: Photoinduced transformations can also generate radicals from hydrazine derivatives, offering mild reaction conditions.[2]

Experimental Protocol: Generation and Trapping of the Isobutyl Radical

The following is a representative protocol for the generation of the isobutyl radical from isobutylhydrazine and its subsequent trapping with a suitable alkene, based on general procedures for similar reactions.[1][3]

Objective: To generate the isobutyl radical from isobutylhydrazine hydrochloride and observe its addition to an alkene like N-phenylacrylamide.

Materials:

-

Isobutylhydrazine hydrochloride

-

N-phenylacrylamide

-

tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Degassed solvent (e.g., Dimethyl sulfoxide, DMSO)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen line)

Procedure:

-

Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add N-phenylacrylamide (1.0 mmol), isobutylhydrazine hydrochloride (1.5 mmol), iron(II) sulfate heptahydrate (0.1 mmol), and sodium bicarbonate (2.0 mmol).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.

-

Solvent Addition: Add 10 mL of degassed DMSO to the flask via syringe. Stir the mixture at room temperature until all solids are dissolved.

-

Initiation: Slowly add tert-butyl hydroperoxide (2.0 mmol) to the reaction mixture dropwise over 5 minutes using a syringe. An exotherm may be observed.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired functionalized product.

Causality: The use of a catalytic amount of Fe(II) with TBHP constitutes a Fenton-like system to initiate the radical chain reaction. Sodium bicarbonate is used as a base to neutralize the hydrazine hydrochloride and the acidic byproducts. The reaction is performed under an inert atmosphere to prevent the highly reactive isobutyl radical from being scavenged by molecular oxygen.[1]

Part 2: Stability and Reactivity of Isobutyl-Derived Radicals

The term "stability" when applied to radicals can refer to two distinct concepts: thermodynamic stability and kinetic stability (or persistence).

Thermodynamic Stability

The thermodynamic stability of a radical is related to its bond dissociation energy (BDE)—the energy required to homolytically cleave a bond to form it.[4] The isobutyl radical, (CH₃)₂CHCH₂•, is a primary alkyl radical. The stability of alkyl radicals follows the order: tertiary > secondary > primary > methyl .[5] This trend is primarily explained by:

-

Hyperconjugation: The half-filled p-orbital of the radical carbon can overlap with adjacent C-H or C-C σ-bonds. This delocalization of electron density stabilizes the radical. Tertiary radicals have the most adjacent σ-bonds for hyperconjugation, making them the most stable.[5]

The initial isobutylhydrazinyl radical is highly transient and not the species responsible for subsequent synthetic transformations. Its decomposition to the isobutyl radical and N₂ is rapid and irreversible. Therefore, the relevant stability for predicting reactivity is that of the isobutyl radical itself.

Table 1: Comparative C-H Bond Dissociation Energies and Radical Stability

| C-H Bond Type | Resulting Radical | Structure | Bond Dissociation Energy (kcal/mol) | Relative Stability |

|---|---|---|---|---|

| Methane | Methyl | CH₃• | ~105 | Least Stable |

| Primary | Ethyl | CH₃CH₂• | ~101 | |

| Primary | Isobutyl | (CH₃)₂CHCH₂• | ~100 | Less Stable |

| Secondary | Isopropyl | (CH₃)₂CH• | ~98.5 |

| Tertiary | tert-Butyl | (CH₃)₃C• | ~96.5 | Most Stable |

Note: BDE values are approximate and can vary slightly with the source. This data clearly positions the primary isobutyl radical as a relatively high-energy, and therefore highly reactive, species.[4][5]

Kinetic Stability (Persistence)

While thermodynamically unstable, a radical's lifetime in solution (its persistence) is governed by kinetic factors.[6] Key influences include:

-

Steric Hindrance: Bulky groups around the radical center can physically block dimerization or reaction with other molecules, increasing the radical's lifetime. The isobutyl radical has moderate steric bulk compared to a simple ethyl radical but is far less hindered than a trityl radical, and thus is expected to be transient.[6]

-

Solvent: The choice of solvent can influence radical lifetime through solvent cage effects or by reacting with the radical.

-

Temperature: Higher temperatures increase the rate of radical reactions, decreasing persistence.

-

Presence of Scavengers: Molecular oxygen (O₂) is a diradical and reacts rapidly with most carbon-centered radicals. Therefore, radical reactions are typically run under an inert atmosphere.[1]

Part 3: Characterization of Radicals

Directly observing highly reactive species like the isobutyl radical is challenging. A combination of spectroscopic and indirect methods is typically employed.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (also known as Electron Spin Resonance, ESR) is the most definitive technique for the detection and characterization of species with unpaired electrons, such as radicals.[7][8] The EPR spectrum provides information about the electronic environment of the unpaired electron through its g-factor and hyperfine couplings to nearby magnetic nuclei (like ¹H).[9]

For the isobutyl radical, one would expect a complex spectrum due to hyperfine coupling of the unpaired electron with:

-

Two α-protons (-CH₂•)

-

One β-proton (-CH•)

-

Six γ-protons (two -CH₃ groups)

The direct detection of the isobutyl radical by EPR would likely require low temperatures (in a frozen matrix) to increase its persistence to observable levels.[9]

Spin Trapping

For transient radicals that exist at concentrations too low for direct EPR detection, spin trapping is an invaluable indirect method.[7][10]

Principle: A short-lived, reactive radical is allowed to react with a "spin trap" molecule to form a much more stable (persistent) radical adduct. This radical adduct accumulates to a concentration that is easily detectable by EPR spectroscopy. The hyperfine coupling constants of the spin adduct are characteristic of the trapped radical, allowing for its identification.[7]

Common spin traps include nitrones (like PBN or DMPO) and nitroso compounds (like MNP).

Caption: Workflow for the indirect detection of the isobutyl radical using spin trapping.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for predicting the properties of radicals.[11][12] For the isobutyl radical, DFT can be used to:

-

Optimize its three-dimensional geometry.

-

Calculate its spin density distribution, identifying the location of the unpaired electron.[12]

-

Predict EPR hyperfine coupling constants, which can be compared to experimental data (from spin trapping) to confirm the radical's identity.[12]

Conclusion

The generation of an isobutyl radical from isobutylhydrazine represents a synthetically valuable transformation, proceeding through an oxidative mechanism with the expulsion of dinitrogen. The resulting primary alkyl radical is thermodynamically unstable and highly reactive, a characteristic that is harnessed for constructive bond formation. Its persistence in solution is low, necessitating careful control of reaction conditions, particularly the exclusion of oxygen. While direct characterization is challenging, the identity and behavior of this transient species can be confidently inferred using a combination of spin trapping-EPR spectroscopy and computational modeling. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of isobutylhydrazine and other alkylhydrazines as potent radical precursors in modern organic synthesis.

References

- CN106278936A - A kind of preparation method of isobutyrate hydrazide.

-

Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules. [Link]

-

REACTIONS OF HYDRAZINES, REACTIONS OF THE MMH RADICAL CATION, AND STATISTICAL ANALYSIS OF A TWO-DIMENSIONAL GAS CHROMATOGRAPHY M. Purdue University Graduate School. [Link]

-

Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. [Link]

- CN101445471B - Method for synthesizing bis-isobutyronitrile hydrazine.

-

Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

-

Synthesis of Hydrazines via Radical Generation and Addition of Azocarboxylic tert-Butyl Esters. Organic Letters. [Link]

-

EPR. University of Florida. [Link]

-

Radical conformation using DFT calculations. ResearchGate. [Link]

-

Structural Information from Hydrazine Radical Cation Optical Absorption Spectra. Figshare. [Link]

-

Applications of electron paramagnetic resonance spectroscopy to heavy main-group radicals. Dalton Transactions. [Link]

-

A Hydrazine Insertion Route to N'-Alkyl Benzohydrazides by an Unexpected Carbon-Carbon Bond Cleavage. Organic Chemistry Portal. [Link]

-

Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. [Link]

-

Photolysis of labile bonds towards radical generation: case study of alkyl verdazyls. Physical Chemistry Chemical Physics. [Link]

-

Detection and Characterisation of Radicals Using Electron Paramagnetic Resonance (EPR) Spin Trapping and Related Methods. PubMed. [Link]

-

4: Radical Reactions. Chemistry LibreTexts. [Link]

-

Process for the preparation of tertiary butyl hydrazine hydrohalogenide. European Patent Office. [Link]

-

4.8: EPR Spectroscopy. Chemistry LibreTexts. [Link]

-

9.3: Stability of Alkyl Radicals. Chemistry LibreTexts. [Link]

-

Structural Information from Hydrazine Radical Cation Optical Absorption Spectra. PubMed. [Link]

-

Organic and Drug Molecules Spin Traps and Free Radicals Multi- frequency EPR Spectra Simulation by Fast Fourier Transform. Sciforum. [Link]

-

Free radical-mediated activation of hydrazine derivatives. PubMed. [Link]

-

Bond Strengths And Radical Stability. Master Organic Chemistry. [Link]

-

A Quantitative Metric for Organic Radical Stability and Persistence Using Thermodynamic and Kinetic Features. Royal Society of Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. docs.nrel.gov [docs.nrel.gov]

- 7. Detection and characterisation of radicals using electron paramagnetic resonance (EPR) spin trapping and related methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. xuv.scs.illinois.edu [xuv.scs.illinois.edu]

- 10. Free radical-mediated activation of hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hammer.purdue.edu [hammer.purdue.edu]

- 12. researchgate.net [researchgate.net]

exploratory reactions of isobutylhydrazine with electrophiles

An In-Depth Technical Guide to the Exploratory Reactions of Isobutylhydrazine with Electrophiles

Introduction

Isobutylhydrazine, with the chemical structure (CH₃)₂CHCH₂NHNH₂, is a substituted hydrazine derivative that serves as a versatile nucleophilic building block in organic synthesis.[1] Its utility stems from the presence of two nucleophilic nitrogen atoms, which possess lone pairs of electrons capable of attacking electron-deficient centers, or electrophiles.[2][3] This guide provides a comprehensive exploration of the reactivity of isobutylhydrazine with several key classes of electrophiles.

The narrative herein is structured not as a rigid protocol manual but as a technical guide grounded in mechanistic principles. For researchers, scientists, and drug development professionals, understanding the why behind a reaction is as critical as the how. We will delve into the causality of experimental choices, the inherent logic of the reaction pathways, and the practical considerations necessary for successful synthesis. The protocols described are designed to be self-validating systems, supported by authoritative references to ensure scientific integrity.

Hydrazine derivatives are foundational in the synthesis of a wide array of biologically active compounds, including those with antitubercular, antidepressant, and anticancer properties.[4][5][6][7][8] The isobutyl moiety introduces specific steric and electronic properties that can be leveraged to tune the reactivity and physicochemical characteristics of the resulting products. However, it is imperative to handle isobutylhydrazine and its parent compounds with extreme care, as they are classified as toxic and irritants.[9][10]

Critical Safety Considerations

Before commencing any experimental work, a thorough review of the Safety Data Sheet (SDS) for isobutylhydrazine and all other reagents is mandatory.

-

Toxicity: Isobutylhydrazine hydrochloride is toxic if swallowed, in contact with skin, or inhaled. It also causes serious skin and eye irritation.[9]

-

Handling: All manipulations should be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is required.[10][11]

-

Incompatibilities: Hydrazines are incompatible with strong oxidizing agents. Reactions can be exothermic, and appropriate temperature control measures should be in place.

-

Disposal: All waste must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.

Section 1: Reaction with Carbonyl Electrophiles (Aldehydes & Ketones)

The reaction between a hydrazine and a carbonyl compound (aldehyde or ketone) is a cornerstone of organic chemistry, leading to the formation of a hydrazone. This reaction proceeds via a nucleophilic addition-elimination mechanism and is fundamental to transformations like the Wolff-Kishner reduction.[12][13]

Mechanistic Pathway: Hydrazone Formation

The more nucleophilic terminal nitrogen (-NH₂) of isobutylhydrazine initiates a nucleophilic attack on the electrophilic carbonyl carbon. This addition forms a tetrahedral intermediate known as a carbinolamine. The reaction is typically catalyzed by a mild acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.[13] Subsequently, the carbinolamine undergoes dehydration (elimination of a water molecule) to yield the stable C=N double bond of the hydrazone.[2][12]

Caption: Mechanism of Isobutylhydrazone Formation.

Causality in Experimental Design

-

Solvent Choice: Protic solvents like ethanol or methanol are commonly employed as they can solvate the reactants and participate in proton transfer steps.[2][14]

-

Catalyst: While the reaction can proceed without a catalyst, a few drops of a weak acid like acetic acid can significantly accelerate the rate-limiting dehydration step. Strong acids should be avoided as they can protonate the hydrazine, deactivating it as a nucleophile.

-

Temperature: The reaction is often performed at room temperature or with gentle heating (reflux) to drive the equilibrium towards the product by removing water.[2][15]

Experimental Protocol: Synthesis of Acetone Isobutylhydrazone

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isobutylhydrazine (8.82 g, 0.1 mol) and 40 mL of absolute ethanol.

-

Addition: While stirring, add acetone (6.39 g, 0.11 mol, 1.1 equivalents) dropwise to the solution. Add 2-3 drops of glacial acetic acid.

-

Reaction: Heat the mixture to a gentle reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield the pure acetone isobutylhydrazone.

Section 2: Reaction with Acylating Electrophiles (Acyl Chlorides)

Acyl chlorides are highly reactive carboxylic acid derivatives and serve as potent electrophiles.[16][17] Their reaction with isobutylhydrazine provides a direct route to N-isobutyl-N'-acylhydrazides (hydrazides), which are valuable intermediates in medicinal chemistry.[4][18] The reaction is a classic example of nucleophilic acyl substitution.

Mechanistic Pathway: Acylhydrazide Formation

The reaction proceeds via a two-step addition-elimination mechanism. The terminal nitrogen of isobutylhydrazine attacks the electrophilic carbonyl carbon of the acyl chloride, breaking the C=O π-bond and forming a tetrahedral intermediate. In the second step, the intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.[19] A base is typically added to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate and deactivate the starting hydrazine.

Caption: Mechanism of Acylhydrazide Synthesis.

Causality in Experimental Design

-

Stoichiometry: A slight excess of the hydrazine can be used to ensure complete consumption of the acyl chloride. Alternatively, a non-nucleophilic base like pyridine or triethylamine is added in at least stoichiometric amounts to act as an HCl scavenger.[19]

-

Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM) or diethyl ether are ideal to prevent hydrolysis of the highly reactive acyl chloride.[20]

-

Temperature Control: The reaction is often highly exothermic. The acyl chloride is typically added slowly to a cooled solution (e.g., 0 °C) of the hydrazine and base to maintain control over the reaction temperature.[21]

Experimental Protocol: Synthesis of N'-isobutylbenzohydrazide

-

Setup: In a 250 mL three-necked flask fitted with a dropping funnel, nitrogen inlet, and magnetic stirrer, dissolve isobutylhydrazine (8.82 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol) in 100 mL of anhydrous dichloromethane (DCM).

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

Addition: Dissolve benzoyl chloride (14.06 g, 0.1 mol) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred hydrazine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

-

Work-up: Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 50 mL), 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N'-isobutylbenzohydrazide.

Section 3: Reaction with Alkylating Electrophiles (Alkyl Halides)

Alkyl halides react with nucleophiles like isobutylhydrazine in nucleophilic substitution reactions. The outcome (mono- vs. dialkylation) and the mechanism (Sₙ1 vs. Sₙ2) are highly dependent on the structure of the alkyl halide, the reaction conditions, and the stoichiometry.[22][23][24] For primary alkyl halides, the Sₙ2 pathway is dominant.

Mechanistic Pathway: Sₙ2 Alkylation

In the Sₙ2 mechanism, the reaction occurs in a single, concerted step. The nucleophilic nitrogen of isobutylhydrazine attacks the electrophilic carbon of the alkyl halide from the side opposite to the leaving group (backside attack).[24] This leads to an inversion of stereochemistry at the carbon center if it is chiral. A base is required to deprotonate the resulting hydrazinium salt to yield the neutral alkylated product.

Caption: Concerted Sₙ2 mechanism for alkylation.

Causality in Experimental Design

-

Substrate Choice: Primary alkyl halides (e.g., iodomethane, benzyl bromide) are the best substrates for selective mono-alkylation via the Sₙ2 mechanism.[22] Tertiary alkyl halides will favor elimination reactions.[25]

-

Stoichiometry and Selectivity: A key challenge is controlling the extent of alkylation. Using a large excess of isobutylhydrazine favors mono-alkylation. The product, an alkylated hydrazine, is also nucleophilic and can react further to form a dialkylated product.

-

Base: A non-nucleophilic base, such as potassium carbonate or a hindered amine base, is used to neutralize the acid formed during the reaction without competing in the alkylation.

-

Solvent: Polar aprotic solvents like acetonitrile or DMF are preferred for Sₙ2 reactions as they solvate the cation but not the nucleophile, increasing its effective nucleophilicity.

Experimental Protocol: Synthesis of 1-benzyl-2-isobutylhydrazine

-

Setup: To a 250 mL round-bottom flask, add isobutylhydrazine (17.6 g, 0.2 mol, 2 equivalents) and anhydrous potassium carbonate (15.2 g, 0.11 mol) in 100 mL of acetonitrile.

-

Addition: While stirring vigorously, add benzyl bromide (17.1 g, 0.1 mol, 1 equivalent) dropwise at room temperature.

-

Reaction: Heat the mixture to 50 °C and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-